molecular formula C18H20BClO3 B6321025 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-23-0

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321025
CAS No.: 2096995-23-0
M. Wt: 330.6 g/mol
InChI Key: ITWMHCCRHULIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom The phenyl ring is substituted with a benzyloxy group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Benzyloxy-Substituted Phenyl Ring: The starting material, 4-benzyloxy-3-chlorophenol, can be synthesized by reacting 4-hydroxy-3-chlorophenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Dioxaborinane Ring: The benzyloxy-substituted phenyl ring is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the dioxaborinane ring. The reaction is typically carried out in the presence of a base like potassium phosphate and a ligand such as triphenylphosphine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Various boron-containing derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-boron bonds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of boron-containing polymers and materials with unique properties.

    Catalysis: The compound can act as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects depends on its application:

    In Organic Synthesis: The boron atom in the dioxaborinane ring can form stable complexes with various substrates, facilitating reactions such as cross-coupling and addition reactions.

    In Medicinal Chemistry: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-Benzyloxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Lacks the chlorine substitution on the phenyl ring.

    2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Fluorine substitution instead of chlorine.

Uniqueness

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the benzyloxy and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological contexts. This unique substitution pattern can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWMHCCRHULIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.